![molecular formula C18H17Cl2N3O4 B13434796 1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate CAS No. 203264-09-9](/img/structure/B13434796.png)
1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate is a chemical compound known for its antifungal properties. It is often used as a reference material in pharmaceutical testing and is related to the miconazole family of compounds . The compound has a molecular formula of C18H16Cl2N2O · HNO3 and a molecular weight of 410.25 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate typically involves the reaction of 2,4-dichlorobenzyl chloride with benzyloxyethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with imidazole under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy and dichlorophenyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate is used in various scientific research applications, including:
Chemistry: As a reference material for analytical development and method validation.
Biology: In studies related to its antifungal properties and interactions with biological systems.
Medicine: As a component in antifungal formulations and for testing the efficacy of new antifungal agents.
Industry: In the production of pharmaceuticals and as a standard for quality control
Mécanisme D'action
The compound exerts its antifungal effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately the death of the fungal cell. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Miconazole Nitrate: A closely related compound with similar antifungal properties.
Econazole Nitrate: Another antifungal agent with a similar mechanism of action.
Clotrimazole: A widely used antifungal with a similar chemical structure
Uniqueness
1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate is unique due to its specific chemical structure, which imparts distinct antifungal properties and makes it a valuable reference material in pharmaceutical testing .
Propriétés
Numéro CAS |
203264-09-9 |
|---|---|
Formule moléculaire |
C18H17Cl2N3O4 |
Poids moléculaire |
410.2 g/mol |
Nom IUPAC |
1-[2-(2,4-dichlorophenyl)-2-phenylmethoxyethyl]imidazole;nitric acid |
InChI |
InChI=1S/C18H16Cl2N2O.HNO3/c19-15-6-7-16(17(20)10-15)18(11-22-9-8-21-13-22)23-12-14-4-2-1-3-5-14;2-1(3)4/h1-10,13,18H,11-12H2;(H,2,3,4) |
Clé InChI |
LWUSMMBQCGNXTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


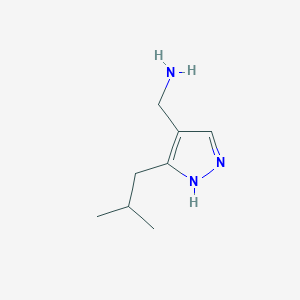
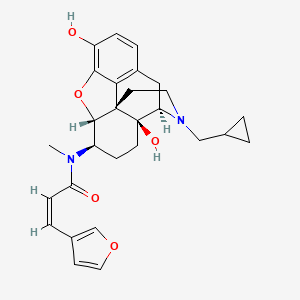
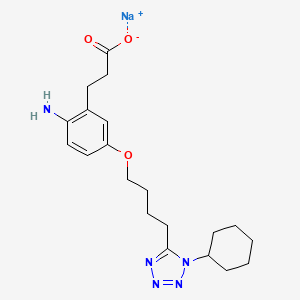
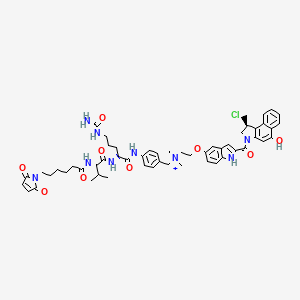
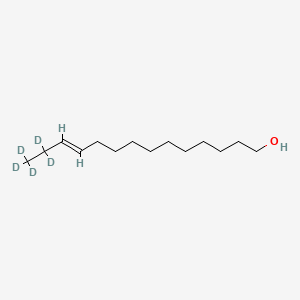
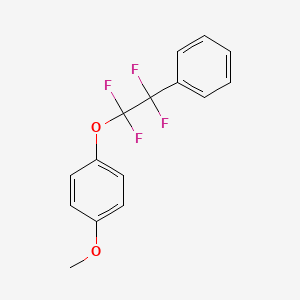
![Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13434774.png)
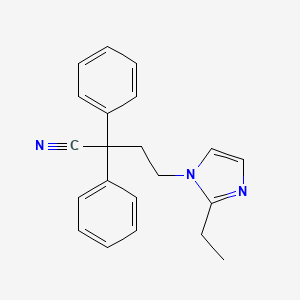
![2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide](/img/structure/B13434783.png)
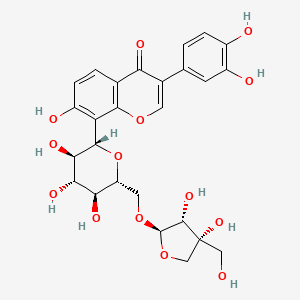
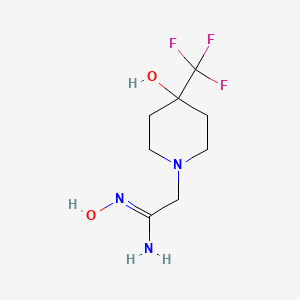
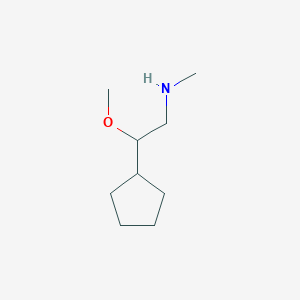
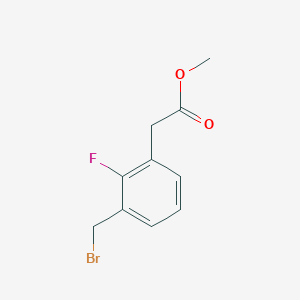
![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/structure/B13434818.png)
